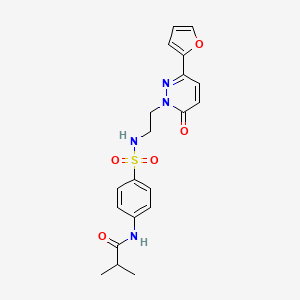

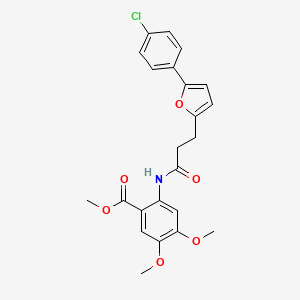

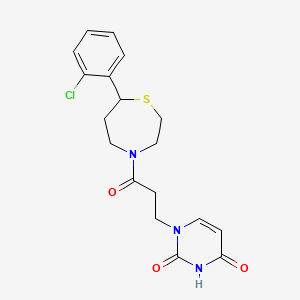

![molecular formula C21H13ClFN5O2S B2525611 N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea CAS No. 1358404-86-0](/img/structure/B2525611.png)

N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N’-phenylurea” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . These compounds have been the focus of researchers in the fields of organic and medicinal chemistry due to their broad spectrum of pharmacological activity .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various substituents at the indole nitrogen atom . The synthetic accessibility of various derivatives of these heterocycles has been demonstrated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often require specific conditions. For example, the formation of 8-nitro substituted tetrahydro-1H-pyrido[4,3-b]indoles requires the use of HCl solution in acetic acid .科学的研究の応用

Somatic Embryogenesis in Plants

Research by Carra et al. (2006) explored the induction of somatic embryogenesis in three Citrus species using diphenylurea derivatives. These compounds, including N-phenyl-N′-benzothiazol-6-ylurea (PBU) and others, were compared with classical cytokinins like 6-benzylaminopurine (BAP) and showed higher embryogenic performance in inducing plant somatic embryos. This suggests that phenylurea derivatives could be effective in plant tissue culture applications, specifically in somatic embryogenesis, which is crucial for plant breeding and conservation efforts Carra et al., 2006.

NMDA Receptor Antagonism

Tamiz et al. (1999) synthesized a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles as potential antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors. These compounds, particularly 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, showed potent inhibitory activity at the NMDA receptors with an IC50 value of 50 nM. This highlights the potential of related compounds in neurological research, particularly in studying NMDA receptor-mediated processes Tamiz et al., 1999.

将来の方向性

The future directions in the research of these compounds involve the development of innovative pharmaceuticals. This includes the detailed study of the mechanisms of action of these molecules, as well as their metabolites and modified analogues . The development of methods for the preparation of known classes of physiologically active compounds, synthesis of their new derivatives, and detailed examination of their pharmacological profiles is a vital and promising task .

特性

IUPAC Name |

N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFN5O2S/c22-13-3-7-15(8-4-13)25-17(29)9-28-21(30)27-11-24-18-16(10-31-19(18)20(27)26-28)12-1-5-14(23)6-2-12/h1-8,10-11H,9H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGUKIBPLQRAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)

methanone](/img/structure/B2525544.png)

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)